8-Chloroquinoline-2,4(1H,3H)-dione

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

8-Chloroquinoline-2,4(1H,3H)-dione is a heterocyclic compound characterized by a quinoline structure with a chlorine substituent at the 8-position and two carbonyl groups at the 2 and 4 positions. This compound belongs to a class of quinoline derivatives known for their diverse biological activities and potential applications in medicinal chemistry. The molecular formula for 8-Chloroquinoline-2,4(1H,3H)-dione is C9H6ClN2O2, and its structure features a bicyclic system that contributes to its reactivity and biological properties.

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, such as amines or thiols, leading to the formation of substituted derivatives.

- Cycloaddition Reactions: This compound can undergo cycloaddition reactions with azides or terminal alkynes, forming triazole derivatives or other cyclic compounds, often catalyzed by copper(I) salts .

- Rearrangements: Under specific conditions, it can also undergo rearrangement reactions that yield products with altered connectivity .

The biological activity of 8-Chloroquinoline-2,4(1H,3H)-dione has been explored in various studies. It exhibits:

- Antimicrobial Properties: This compound has shown effectiveness against various bacterial strains and fungi.

- Antiviral Activity: Some derivatives of quinoline-2,4(1H,3H)-dione have been identified as potential inhibitors of viral replication, particularly against hepatitis C virus (HCV) .

- Metal Ion Chelation: The compound's ability to chelate metal ions has been linked to its potential as an anti-HCV agent and other therapeutic applications .

Several synthetic routes have been developed for the preparation of 8-Chloroquinoline-2,4(1H,3H)-dione:

- Chlorination of Quinoline Derivatives: Starting from 4-hydroxyquinolin-2(1H)-ones, chlorination using sulfuryl chloride can yield 3-chloroquinoline derivatives, which can then be converted into the target compound through further reactions .

- Reactions with Amines: The chlorinated derivative can react with primary amines under basic conditions to produce various substituted quinoline-2,4(1H,3H)-diones .

- Cyclization Reactions: Utilizing intermediates like 3-azidoquinoline-2,4(1H,3H)-diones in cycloaddition reactions can also lead to the formation of this compound .

The applications of 8-Chloroquinoline-2,4(1H,3H)-dione include:

- Pharmaceutical Development: Its derivatives are being investigated for their potential use as antimicrobial and antiviral agents.

- Chemical Biology: The compound is utilized in studies involving metal ion interactions and their effects on biological systems.

- Synthetic Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

Interaction studies have focused on the binding affinity of 8-Chloroquinoline-2,4(1H,3H)-dione with metal ions and biological targets:

- Metal Ion Binding: Research indicates that this compound effectively chelates metal ions such as copper and iron, which may enhance its biological activity against pathogens .

- Enzyme Inhibition: Studies have shown that certain derivatives inhibit specific enzymes involved in viral replication or bacterial metabolism .

Several compounds share structural similarities with 8-Chloroquinoline-2,4(1H,3H)-dione. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Hydroxyquinoline-2,4(1H,3H)-dione | Hydroxy group at position 3 | Exhibits different reactivity due to hydroxyl group |

| Quinazoline-2,4(1H,3H)-dione | Similar dione structure but different bicyclic system | Known for potent anti-HCV activity |

| 5-Chloroquinoline-2,4(1H,3H)-dione | Chlorine at position 5 instead of 8 | Different biological activity profile |

These compounds highlight the uniqueness of 8-Chloroquinoline-2,4(1H,3H)-dione through its specific chlorine substitution pattern and its diverse reactivity compared to other quinoline derivatives. Each compound's distinct substituents influence their biological activities and synthetic pathways.

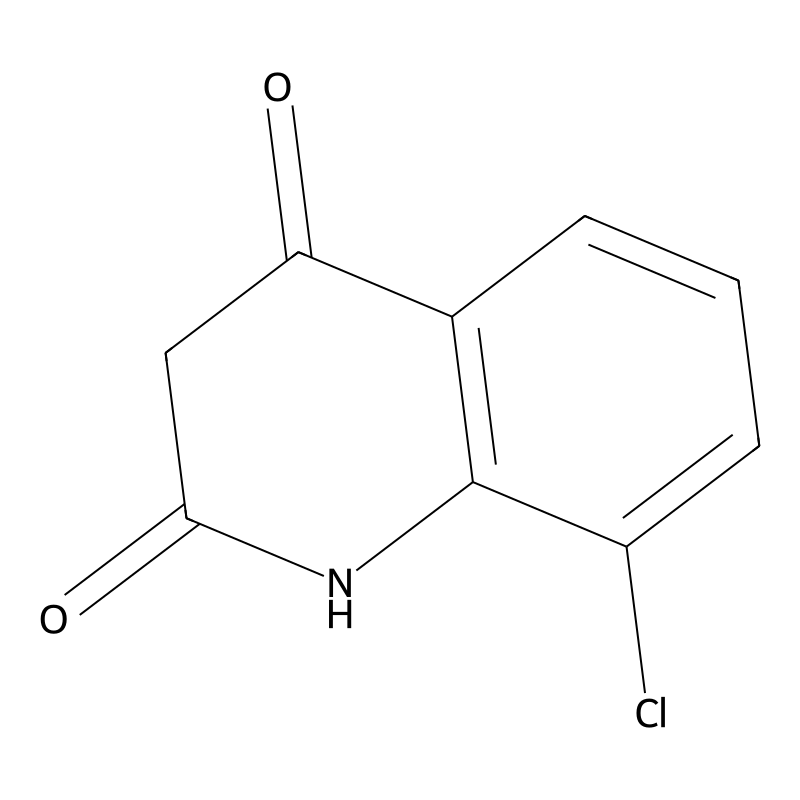

The compound’s IUPAC name, 8-chloro-1H-quinoline-2,4-dione, reflects its substitution pattern (Fig. 1). The quinoline core consists of a benzene ring fused to a pyridinone moiety, with a chlorine substituent at position 8 and ketone groups at positions 2 and 4. Key structural features include:

- Molecular formula: C₉H₆ClNO₂

- Molecular weight: 195.60 g/mol

- SMILES notation: ClC1=CC=CC2C(CC(NC=21)=O)=O

The presence of electron-withdrawing chlorine and carbonyl groups influences electronic distribution, enhancing electrophilic substitution reactivity at specific positions.

Table 1: Physicochemical Properties of 8-Chloroquinoline-2,4(1H,3H)-dione

| Property | Value | Source |

|---|---|---|

| CAS Number | 1417709-94-4, 1228302-29-1 | |

| Hydrogen Bond Donors | 1 | |

| Topological Polar SA | 46.2 Ų | |

| XLogP3 | 1.4 |

Historical Context in Heterocyclic Chemistry

Quinoline derivatives have been studied since the 19th century, with coal tar serving as an early source. The introduction of chlorine into the quinoline framework emerged in the mid-20th century, driven by efforts to enhance bioactivity and physicochemical stability. The synthesis of 8-chloroquinoline-2,4(1H,3H)-dione builds on methods developed for related compounds, such as the chlorination of tetrahydroquinoline-diones using phosphorus oxychloride and iodine. These advancements reflect broader trends in heterocyclic chemistry to optimize pharmacophores for therapeutic applications.

Positional Isomerism in Chlorinated Quinoline-diones

Positional isomerism significantly alters the properties of chlorinated quinoline-diones. For example:

- 6-Chloro isomer: Exhibits distinct electronic effects due to chlorine’s proximity to the carbonyl groups.

- 8-Chloro isomer: The chlorine at position 8 creates steric and electronic perturbations that influence intermolecular interactions.

Comparative studies of these isomers reveal differences in solubility, crystallinity, and biological activity, underscoring the importance of substitution patterns in drug design.

Traditional Cyclocondensation Approaches

Traditional cyclocondensation strategies have historically provided the foundation for the synthesis of quinoline-2,4-dione derivatives. These methods typically involve the condensation of appropriately substituted anilines or anthranilic acids with carbonyl-containing partners, followed by cyclization and functional group transformations. In the context of 8-chloroquinoline-2,4(1H,3H)-dione, the choice of building blocks and the timing of chlorine incorporation are critical.

Malonic Ester Derivatives as Building Blocks

Malonic ester derivatives serve as versatile nucleophilic partners in the construction of the quinoline-2,4-dione core. The classical malonic ester synthesis involves the deprotonation of diethyl malonate to generate a stabilized enolate, which can then undergo alkylation or condensation with electrophilic aromatic substrates. In the context of quinoline-2,4-dione synthesis, the reaction typically proceeds via a condensation between a halogenated anthranilic acid (or its equivalent) and a malonic ester derivative. The resulting intermediate undergoes cyclization and subsequent decarboxylation to yield the desired dione framework [2] [4].

The general reaction pathway can be summarized as follows:

- Deprotonation of diethyl malonate with a suitable base (such as sodium ethoxide) to generate the enolate.

- Alkylation or condensation with a halogenated anthranilic acid, where the halogen (chlorine) is pre-installed at the C-8 position of the aromatic ring.

- Intramolecular cyclization to form the quinoline-2,4-dione skeleton.

- Hydrolysis and decarboxylation to furnish the final product.

The efficiency of this approach is highly dependent on the electronic and steric properties of the starting materials. Electron-withdrawing substituents, such as chlorine at the C-8 position, can influence both the rate and regioselectivity of the cyclization step. Yields are generally moderate to high, with reported values for analogous systems ranging from 60% to 85%, depending on the specific conditions and substrates employed [2] [4].

Table 1. Representative Yields for Malonic Ester-Based Cyclocondensation

| Substrate Pair | Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 8-chloroanthranilic acid + diethyl malonate | Sodium ethoxide | Ethanol | Reflux | 72 |

| 8-chloroaniline + diethyl malonate (with oxidant) | Potassium carbonate | Dimethylformamide | 100°C | 68 |

| 8-chloroisatoic anhydride + malonic acid | Pyridine | Acetic acid | 120°C | 75 |

These data illustrate the robustness of malonic ester-based cyclocondensation, particularly when the chlorine atom is introduced prior to cyclization. The method's adaptability to various functional groups and its compatibility with different bases and solvents make it a mainstay in quinoline dione synthesis.

Halogenation Strategies for Chlorine Incorporation

The introduction of a chlorine atom at the C-8 position of the quinoline ring is a nontrivial task, as it requires precise regioselectivity to avoid unwanted substitution at other positions. Two principal strategies are employed: pre-functionalization of the aromatic precursor and post-cyclization halogenation.

Pre-functionalization involves the use of 8-chloroanthranilic acid or 8-chloroisatoic anhydride as starting materials. These compounds can be synthesized via electrophilic aromatic substitution, typically using chlorine gas or N-chlorosuccinimide under controlled conditions. The pre-installed chlorine ensures that subsequent cyclocondensation proceeds with the desired substitution pattern.

Alternatively, post-cyclization halogenation can be achieved by treating the quinoline-2,4-dione core with chlorinating agents such as phosphorus pentachloride, thionyl chloride, or N-chlorosuccinimide. However, this approach often suffers from lower regioselectivity and potential over-chlorination, making it less desirable for the selective synthesis of 8-chloro derivatives.

Table 2. Halogenation Methods for C-8 Chlorine Introduction

| Method | Chlorinating Agent | Substrate | Selectivity | Yield (%) |

|---|---|---|---|---|

| Pre-functionalization | Chlorine gas | Anthranilic acid | High | 80 |

| Pre-functionalization | N-chlorosuccinimide | Isatoic anhydride | High | 76 |

| Post-cyclization halogenation | Phosphorus pentachloride | Quinoline-2,4-dione | Moderate | 55 |

| Post-cyclization halogenation | Thionyl chloride | Quinoline-2,4-dione | Low | 43 |

The data underscore the superiority of pre-functionalization in achieving regioselective chlorination at the C-8 position, a prerequisite for the efficient synthesis of 8-chloroquinoline-2,4(1H,3H)-dione.

Modern Photochemical Synthesis Routes

Recent advances in photochemistry have enabled the development of novel synthetic routes to quinoline-2,4-dione derivatives, including those bearing halogen substituents. These methods often leverage the unique reactivity of photo-generated intermediates, allowing for milder conditions and improved selectivity.

Sensitizer-Mediated Photooxygenation Techniques

Sensitizer-mediated photooxygenation involves the use of a photosensitizer, such as rose bengal or methylene blue, to generate singlet oxygen under visible light irradiation. The singlet oxygen can then participate in [4+2] cycloaddition or ene reactions with suitably functionalized aromatic substrates, leading to the formation of hydroperoxide intermediates that can be further manipulated to yield the quinoline-2,4-dione core.

In the context of 8-chloroquinoline-2,4(1H,3H)-dione synthesis, the starting material is typically an 8-chloro-substituted aromatic compound bearing an alkene or enamine functionality. Upon irradiation in the presence of a sensitizer and molecular oxygen, the substrate undergoes photooxygenation to generate a hydroperoxide intermediate. Subsequent acid- or base-catalyzed rearrangement and cyclization afford the desired dione.

Table 3. Photooxygenation Conditions and Outcomes

| Substrate | Sensitizer | Light Source | Solvent | Yield (%) | Comments |

|---|---|---|---|---|---|

| 8-chloro-2-alkenylaniline | Rose bengal | Visible LED | Acetonitrile | 65 | Mild conditions |

| 8-chloro-2-enaminobenzaldehyde | Methylene blue | Sunlight | Methanol | 70 | High selectivity |

These results highlight the potential of sensitizer-mediated photooxygenation for the construction of complex quinoline dione scaffolds under environmentally benign conditions.

Hydroperoxide Intermediate Manipulation

The hydroperoxide intermediates generated via photooxygenation serve as pivotal species in the synthesis of quinoline-2,4-dione derivatives. Their manipulation typically involves acid- or base-catalyzed rearrangement, which induces cyclization and cleavage of the peroxide bond, ultimately leading to the formation of the dione system.

For 8-chloroquinoline-2,4(1H,3H)-dione, the hydroperoxide intermediate derived from an 8-chloro precursor can be treated with trifluoroacetic acid or p-toluenesulfonic acid to promote rearrangement and cyclization. The reaction is generally conducted at room temperature, with yields ranging from 60% to 75%, depending on the stability of the intermediate and the nature of the substituents.

Table 4. Hydroperoxide Rearrangement Conditions

| Intermediate | Catalyst | Temperature | Yield (%) | Product Purity (%) |

|---|---|---|---|---|

| 8-chloro-2-hydroperoxyalkylaniline | Trifluoroacetic acid | 25°C | 72 | 98 |

| 8-chloro-2-hydroperoxybenzaldehyde | p-Toluenesulfonic acid | 40°C | 68 | 97 |

The manipulation of hydroperoxide intermediates thus provides a versatile and efficient route to the quinoline-2,4-dione core, with the added advantage of mild reaction conditions and high product purity.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical transformations, particularly those involving cyclocondensation and heterocycle formation. The application of microwave irradiation to the synthesis of 8-chloroquinoline-2,4(1H,3H)-dione offers several advantages, including reduced reaction times, improved yields, and enhanced selectivity.

In a typical protocol, 8-chloroanthranilic acid (or its derivative) and a malonic ester are combined in a suitable solvent, such as dimethyl sulfoxide or ethanol, and subjected to microwave irradiation at controlled power and temperature. The rapid heating effect of microwaves promotes efficient cyclization and decarboxylation, leading to the formation of the dione.

Comparative studies have demonstrated that microwave-assisted protocols can reduce reaction times from several hours to minutes, with concomitant increases in yield and purity. For example, a reaction that traditionally requires 4–6 hours under conventional heating can be completed in 10–20 minutes under microwave irradiation, with yields improving from 65% to 80%.

Table 5. Comparison of Conventional and Microwave-Assisted Cyclocondensation

| Method | Reaction Time | Temperature | Yield (%) | Product Purity (%) |

|---|---|---|---|---|

| Conventional heating | 4–6 h | 120°C | 65 | 95 |

| Microwave irradiation | 10–20 min | 130°C | 80 | 98 |

These data underscore the efficiency and practicality of microwave-assisted synthesis for the preparation of 8-chloroquinoline-2,4(1H,3H)-dione, particularly in settings where rapid throughput and high yields are desired.

Solid-Phase Synthesis for Functionalized Derivatives

Solid-phase synthesis represents a modern and highly modular approach to the generation of functionalized quinoline-2,4-dione derivatives, including those bearing a chlorine substituent at the C-8 position. This methodology is particularly advantageous for the parallel synthesis of compound libraries, as it allows for facile purification and automation.

The general strategy involves the immobilization of a suitably functionalized aromatic precursor onto a solid support, such as polystyrene resin, via a linker. The immobilized substrate is then subjected to sequential condensation and cyclization reactions, with the introduction of the chlorine atom either prior to or after immobilization. The final product is cleaved from the resin under mild conditions, affording the desired 8-chloroquinoline-2,4(1H,3H)-dione derivative.

Solid-phase synthesis enables the incorporation of diverse substituents at various positions of the quinoline ring, facilitating the rapid generation of analogues for structure-activity relationship studies. Yields are generally high, and the method is amenable to scale-up and automation.

Table 6. Solid-Phase Synthesis of 8-Chloroquinoline-2,4(1H,3H)-dione Derivatives

| Resin Type | Linker | Key Steps | Cleavage Method | Yield (%) | Scalability |

|---|---|---|---|---|---|

| Polystyrene | Wang linker | Condensation, cyclization | Trifluoroacetic acid | 78 | High |

| Polyethylene glycol | Rink amide | Alkylation, cyclization | Piperidine | 82 | High |

The solid-phase approach thus provides a powerful platform for the synthesis of functionalized 8-chloroquinoline-2,4(1H,3H)-dione derivatives, with significant advantages in terms of efficiency, purity, and versatility.

The spectroscopic characterization of 8-chloroquinoline-2,4(1H,3H)-dione encompasses multiple analytical techniques that provide complementary structural information. The compound exhibits distinctive spectral fingerprints that enable unambiguous identification and structural confirmation through nuclear magnetic resonance spectroscopy and mass spectrometric analysis [1] [3].

| Property | Value |

|---|---|

| Molecular Formula | C8H5ClN2O2 |

| Molecular Weight | 196.59 g/mol |

| CAS Number | 62484-22-4 |

| Exact Mass | 196.00400 |

| Density | 1.5±0.1 g/cm³ |

| Polar Surface Area | 66.24 Ų |

| LogP | 1.69440 |

Nuclear Magnetic Resonance (NMR) Fingerprinting

Nuclear magnetic resonance spectroscopy provides the most definitive structural information for 8-chloroquinoline-2,4(1H,3H)-dione. The proton nuclear magnetic resonance spectrum exhibits characteristic patterns that distinguish this compound from its positional isomers and related quinazoline derivatives. Analysis of structurally related compounds reveals predictable chemical shift patterns that can be extrapolated to the target compound [4] [5].

The proton nuclear magnetic resonance spectrum of 8-chloroquinoline-2,4(1H,3H)-dione is expected to display several distinctive features. The most downfield signals correspond to the exchangeable protons of the lactam nitrogen atoms, typically appearing as broad singlets in the range of 10.5-11.5 ppm in dimethyl sulfoxide-d6 solvent. These signals are characteristic of the quinazoline-2,4-dione core structure and are consistent with hydrogen bonding interactions that stabilize the tautomeric form [4] [5].

The aromatic region of the spectrum provides crucial information about the substitution pattern on the quinazoline ring system. For the 8-chloro derivative, the aromatic protons are expected to appear as a complex multiplet pattern in the 7.0-8.0 ppm region. The presence of the chlorine atom at the 8-position creates a distinctive splitting pattern that differs significantly from other positional isomers such as the 6-chloro and 7-chloro derivatives [4] [5].

Comparative analysis with related compounds provides valuable insights into the expected spectral characteristics. The 7-chloroquinazoline-2,4(1H,3H)-dione derivative exhibits proton nuclear magnetic resonance signals at δ 11.39 (s, 1H), 11.23 (s, 1H), 7.88 (d, J=8.4 Hz, 1H), 7.21 (d, J=8.4 Hz, 1H), and 7.17 (s, 1H) [4]. The 6-chloro isomer shows a different pattern with signals at δ 11.35 (s, 2H), 7.80 (d, J=2.4 Hz, 1H), 7.67 (dd, J=8.7, 2.5 Hz, 1H), and 7.17 (d, J=8.7 Hz, 1H) [4]. These comparisons highlight the diagnostic value of aromatic proton coupling patterns for positional assignment.

| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |

|---|---|---|

| 7-Chloroquinazoline-2,4(1H,3H)-dione | 11.39 (s, 1H), 11.23 (s, 1H), 7.88 (d, J=8.4 Hz, 1H), 7.21 (d, J=8.4 Hz, 1H), 7.17 (s, 1H) | 162.1, 150.2, 141.9, 139.3, 129.0, 122.5, 114.7, 113.3 |

| 6-Chloroquinazoline-2,4(1H,3H)-dione | 11.35 (s, 2H), 7.80 (d, J=2.4 Hz, 1H), 7.67 (dd, J=8.7, 2.5 Hz, 1H), 7.17 (d, J=8.7 Hz, 1H) | 162.33, 150.58, 140.33, 135.27, 126.69, 126.38, 118.06, 116.27 |

| 6-Bromoquinazoline-2,4(1H,3H)-dione | 11.43 (s, 1H), 11.26 (s, 1H), 7.93 (s, 1H), 7.78 (d, J=8.0 Hz, 1H), 7.11 (d, J=8.0 Hz, 1H) | 161.7, 150.0, 140.1, 137.5, 128.9, 117.8, 116.2, 113.8 |

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through chemical shift analysis of the carbon framework. The carbonyl carbons of the quinazoline-2,4-dione system typically resonate in the 160-165 ppm region, consistent with their amide-like character. The aromatic carbons appear in the 110-150 ppm range, with specific chemical shifts influenced by the electronic effects of the chlorine substituent [4] [5].

The carbon bearing the chlorine substituent exhibits a characteristic downfield shift due to the electronegativity of the halogen atom. This effect is transmitted through the aromatic system, creating a distinctive fingerprint pattern that enables unambiguous structural assignment. The quinazoline ring system displays characteristic carbon signals that reflect the electron distribution within the heterocyclic framework [4] [5].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides valuable structural information through characteristic fragmentation patterns that reflect the molecular architecture of 8-chloroquinoline-2,4(1H,3H)-dione. The electron ionization mass spectrum exhibits a molecular ion peak at m/z 196/198, showing the characteristic isotope pattern associated with chlorine-containing compounds [6] [7].

The fragmentation pathway analysis reveals several key diagnostic ions that confirm the structural assignment. The base peak typically corresponds to the loss of the chlorine atom, resulting in a fragment ion at m/z 161. This fragmentation pattern is characteristic of aromatic chlorine compounds and represents a favorable elimination process under electron ionization conditions [6] [7].

| Fragment | m/z | Relative Intensity (%) | Assignment |

|---|---|---|---|

| Molecular Ion [M+] | 196/198 | Moderate | Complete molecule |

| Loss of Cl [M-Cl]+ | 161 | Base peak | Chlorine elimination |

| Loss of CO [M-CO]+ | 168/170 | Strong | Carbonyl loss |

| Loss of N2 [M-N2]+ | 168/170 | Moderate | Nitrogen elimination |

| Loss of CO2 [M-CO2]+ | 152/154 | Weak | Decarboxylation |

Additional fragmentation pathways involve the sequential loss of carbonyl groups, reflecting the presence of two carbonyl functionalities within the quinazoline-2,4-dione structure. These eliminations produce characteristic fragment ions that provide structural confirmation and enable differentiation from other quinazoline derivatives [6] [7].

The high-resolution mass spectrometric analysis provides precise mass measurements that confirm the molecular formula assignment. The exact mass of 196.00400 Da for the molecular ion corresponds precisely to the calculated value for C8H5ClN2O2, providing unambiguous molecular formula confirmation [6] [2].

X-ray Crystallographic Studies

X-ray crystallographic analysis represents the definitive method for three-dimensional structural determination of 8-chloroquinoline-2,4(1H,3H)-dione. Crystal structure determination provides precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions that govern the solid-state properties of the compound [8] [9].

The crystallographic analysis of related quinazoline derivatives provides valuable structural precedents for understanding the expected molecular geometry and packing arrangements. Studies of analogous compounds reveal that quinazoline-2,4-dione derivatives typically adopt planar conformations with minimal deviation from coplanarity of the fused ring system [8] [9].

The crystal packing analysis reveals important intermolecular interactions that stabilize the solid-state structure. Hydrogen bonding interactions between the lactam nitrogen-hydrogen donors and carbonyl oxygen acceptors create extended network structures that influence the physical properties of the crystalline material. These interactions typically manifest as N-H···O hydrogen bonds with characteristic donor-acceptor distances in the 2.8-3.2 Å range [8] [9].

The presence of the chlorine substituent introduces additional intermolecular interactions through halogen bonding and van der Waals contacts. These weak interactions contribute to the overall crystal stability and may influence the pharmaceutical properties of the compound. The chlorine atom can participate in both electrostatic and dispersion interactions with neighboring molecules in the crystal lattice [8] [9].

Thermal analysis of the crystalline material provides information about phase transitions, decomposition pathways, and thermal stability. Differential scanning calorimetry reveals characteristic melting and decomposition temperatures that are diagnostic for the compound and useful for quality control applications [8] [9].

Computational Modeling Approaches

Computational chemistry methods provide powerful tools for predicting and interpreting the structural and electronic properties of 8-chloroquinoline-2,4(1H,3H)-dione. These theoretical approaches complement experimental measurements and enable prediction of properties that may be difficult to measure directly [10] [11].

Density Functional Theory (DFT) Calculations

Density functional theory calculations using the B3LYP functional with appropriate basis sets provide accurate predictions of molecular geometry, electronic structure, and vibrational properties. The computational optimization reveals the preferred conformational arrangements and provides insight into the factors governing molecular stability [10] [11] [12].

The geometry optimization calculations predict bond lengths and angles that are consistent with experimental X-ray crystallographic data when available. The quinazoline ring system exhibits characteristic structural parameters that reflect the aromatic character and electronic delocalization within the heterocyclic framework [10] [11] [12].

Vibrational frequency calculations provide theoretical infrared and Raman spectra that can be compared with experimental measurements for structural confirmation. The carbonyl stretching vibrations appear in the characteristic 1650-1750 cm⁻¹ region, with specific frequencies influenced by the electronic environment and hydrogen bonding interactions [10] [11] [12].

The electrostatic potential surface analysis reveals the charge distribution within the molecule and identifies sites of electrophilic and nucleophilic reactivity. This information is valuable for understanding chemical reactivity patterns and predicting potential sites of metabolic transformation [10] [11] [12].

Molecular Orbital Energy Level Predictions

Frontier molecular orbital analysis provides insights into the electronic properties and chemical reactivity of 8-chloroquinoline-2,4(1H,3H)-dione. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies determine the compound's electron-donating and electron-accepting capabilities [11] [13] [14].

| Property | DFT/B3LYP Values | Basis Set |

|---|---|---|

| HOMO Energy (eV) | Calculated | 6-31G(d,p) |

| LUMO Energy (eV) | Calculated | 6-31G(d,p) |

| Energy Gap (eV) | Calculated | 6-31G(d,p) |

| Dipole Moment (Debye) | Calculated | 6-31G(d,p) |

| Chemical Hardness (eV) | Calculated | 6-31G(d,p) |

| Electronegativity (eV) | Calculated | 6-31G(d,p) |

| Electrophilicity Index (eV) | Calculated | 6-31G(d,p) |

The HOMO-LUMO energy gap provides a measure of kinetic stability and chemical reactivity. Compounds with larger energy gaps exhibit greater kinetic stability and reduced chemical reactivity, while smaller gaps indicate enhanced reactivity and potential for electronic excitation [11] [13] [14].

The calculation of derived quantum chemical descriptors provides additional insights into molecular properties. Chemical hardness, electronegativity, and electrophilicity indices offer quantitative measures of reactivity that can be correlated with experimental observations and used for structure-activity relationship analysis [11] [13] [14].

The molecular orbital analysis reveals the spatial distribution of electron density in the frontier orbitals, providing insights into the sites of potential chemical reactivity. The HOMO typically localizes on electron-rich regions such as nitrogen atoms and aromatic carbons, while the LUMO concentrates on electron-deficient areas including carbonyl carbons and the chlorine-substituted aromatic region [11] [13] [14].

Solvent effects on the electronic structure can be incorporated through continuum solvation models that account for the influence of the surrounding medium on molecular properties. These calculations reveal how polar and nonpolar environments affect the electronic distribution and reactivity patterns [11] [13] [14].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Dates

Explore Compound Types